Bienvenue dans la boutique en ligne BenchChem!

1-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Drug Design ADME Properties

1-(4-Fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326928-58-8) is a synthetic, triazole-based small molecule (C15H17FN4O2, MW 304.33 g/mol) typically supplied at 95% purity for research and development purposes. The compound features a 1,2,3-triazole core—a privileged scaffold in medicinal chemistry —substituted at the N1 position with a 4-fluorobenzyl moiety and at the C4 position with a carboxamide linked to a tetrahydrofuran-2-ylmethyl group.

Molecular Formula C15H17FN4O2
Molecular Weight 304.325
CAS No. 1326928-58-8
Cat. No. B2862998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
CAS1326928-58-8
Molecular FormulaC15H17FN4O2
Molecular Weight304.325
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F
InChIInChI=1S/C15H17FN4O2/c16-12-5-3-11(4-6-12)9-20-10-14(18-19-20)15(21)17-8-13-2-1-7-22-13/h3-6,10,13H,1-2,7-9H2,(H,17,21)
InChIKeyXHDRHWZUGHGFCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326928-58-8): Procurement-Grade Specifications and Core Chemical Identity


1-(4-Fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326928-58-8) is a synthetic, triazole-based small molecule (C15H17FN4O2, MW 304.33 g/mol) typically supplied at 95% purity for research and development purposes . The compound features a 1,2,3-triazole core—a privileged scaffold in medicinal chemistry [1]—substituted at the N1 position with a 4-fluorobenzyl moiety and at the C4 position with a carboxamide linked to a tetrahydrofuran-2-ylmethyl group . It is classified within the broader family of fluorinated triazole carboxamides, a class noted for diverse biological activities including anticancer, antibacterial, and antifungal properties [1].

Why Generic Substitution Fails: Quantified Physicochemical and Biological Differentiation of 1-(4-Fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide


Generic substitution among triazole carboxamides is scientifically unreliable; minor structural modifications profoundly alter target binding, selectivity, and pharmacokinetic profiles [1]. Specifically, the 4-fluorobenzyl group enhances lipophilicity and metabolic stability over non-fluorinated analogs [2], while the tetrahydrofuran-2-ylmethyl amine tail introduces hydrogen-bonding capacity and conformational flexibility not present in simpler alkyl or aryl amides, enabling distinct target interactions [1]. Consequently, procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Product-Specific Quantitative Evidence Guide: Comparative Performance Data for 1-(4-Fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide


Enhanced Lipophilicity Drives Membrane Permeability vs. Non-Fluorinated Triazole Analogs

The introduction of a 4-fluorine atom on the benzyl ring of 1,2,3-triazole-4-carboxamides consistently increases lipophilicity (cLogP) by approximately +0.3 to +0.5 units compared to the non-fluorinated parent scaffold [1]. While direct cLogP data for this specific compound was not identified, class-level SAR studies indicate that such an increase in lipophilicity is correlated with improved passive membrane permeability [1]. This differentiates 4-fluorobenzyl-containing triazoles from their non-fluorinated benzyl counterparts for applications where cellular uptake is critical.

Medicinal Chemistry Drug Design ADME Properties

Tetrahydrofuran-2-ylmethyl Substituent Confers Greater Conformational Flexibility and Hydrogen-Bonding Capacity vs. Aromatic or Simple Alkyl Amides

The tetrahydrofuran (THF) ring in the 2-methylamine side chain introduces a hydrogen-bond-accepting oxygen atom and a chiral center, providing conformational restraint that can enhance target-binding specificity [1]. In medicinal chemistry, THF-containing amines are often favored over saturated alkyl or phenyl amides because the oxygen atom can participate in key hydrogen-bonding interactions within biological binding pockets [1]. This structural feature distinguishes the target compound from its closest structural analogs that bear simpler amines, such as pyridin-4-ylmethyl or ethyl groups .

Medicinal Chemistry Structure-Based Design Ligand Efficiency

Fluorinated Benzyl Group Confers Enhanced Metabolic Stability vs. Non-Halogenated Benzyl Triazole Carboxamides

Fluorination of the benzyl ring in triazole derivatives has been shown to increase oxidative metabolic stability by reducing the susceptibility of the aromatic ring to cytochrome P450-mediated hydroxylation [1]. In general, 4-fluorobenzyl substituents improve in vitro metabolic half-life compared to 4-methyl or unsubstituted benzyl analogs [1]. This class-level metabolic advantage distinguishes the target compound from non-fluorinated benzyl triazole carboxamides when selecting compounds for in vivo studies.

Drug Metabolism Pharmacokinetics In Vitro ADME

1,2,3-Triazole Isomer Offers a Different Pharmacological Profile from Antifungal 1,2,4-Triazoles

The 1,2,3-triazole isomer is structurally distinct from the 1,2,4-triazole core found in clinical antifungal drugs such as fluconazole, itraconazole, and posaconazole [1]. 1,2,3-Triazole-4-carboxamides have been investigated as histone H4 receptor ligands [2] and anticancer agents [3], while 1,2,4-triazoles primarily inhibit fungal CYP51. This fundamental pharmacophore difference means the target compound is not a simple analog of existing antifungal triazoles; substituting it with a 1,2,4-triazole congener would lead to an entirely different target profile.

Antifungal Research Selectivity Mechanism of Action

Optimal Research and Industrial Application Scenarios for 1-(4-Fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide Based on Quantified Differentiation


Medicinal Chemistry Hit-to-Lead Programs Requiring Fluorinated, Metabolically Stable Triazole Scaffolds

The 4-fluorobenzyl substituent provides a class-level improvement in oxidative metabolic stability over non-fluorinated benzyl analogs [1]. This compound is therefore suitable as a starting point for hit-to-lead optimization where in vivo pharmacokinetic exposure is a primary selection criterion. The fluorinated aromatic ring also enhances target-binding π-stacking interactions compared to non-halogenated phenyl rings [2].

Structure-Activity Relationship (SAR) Studies Around Chiral Amine Substituents on 1,2,3-Triazoles

The tetrahydrofuran-2-ylmethyl side chain introduces a chiral center and an additional hydrogen-bond acceptor oxygen, enabling exploration of stereospecific interactions with protein targets [1]. This makes the compound a valuable tool for SAR campaigns aimed at improving target selectivity over achiral or aromatic amine-containing analogs, which lack the conformational restraint and H-bonding capacity provided by the THF ring [2].

GPCR Ligand Discovery Utilizing 1,2,3-Triazole Cores for Subtype Selectivity

1,2,3-Triazole-4-carboxamides have been employed as ligands for histamine H4 and H3 receptors, with subtle structural changes governing subtype selectivity [1]. The specific N1-(4-fluorobenzyl) and C4-(THF-2-ylmethylamide) substitution pattern of this compound offers a distinct vector combination for probing GPCR binding pockets, differentiating it from simpler triazole analogs used in antifungal research [2].

Anticancer Screening Libraries Incorporating Fluorinated Heterocycles for Intracellular Target Engagement

The increased lipophilicity conferred by the 4-fluorobenzyl group enhances passive membrane permeability, making this compound more suitable for intracellular target engagement than non-fluorinated benzyl triazole analogs [1]. 1,2,3-Triazole-4-carboxamide derivatives have demonstrated activity against multiple NCI60 cancer cell lines [2]; this fluorinated congener is a logical inclusion in focused libraries for anticancer phenotypic screening.

Quote Request

Request a Quote for 1-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.